molecular formula C15H15NO3S2 B2748497 (3-(Phenylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone CAS No. 1448069-42-8

(3-(Phenylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2748497
CAS No.: 1448069-42-8
M. Wt: 321.41
InChI Key: AOATXOKPEPLKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Phenylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a complex organic compound that features a pyrrolidine ring, a phenylsulfonyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Phenylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using reagents like phenylsulfonyl chloride under basic conditions.

    Attachment of the Thiophene Ring: The final step involves the coupling of the thiophene ring to the sulfonylated pyrrolidine intermediate using cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-(Phenylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(Phenylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of organic electronic materials and conductive polymers.

Mechanism of Action

The mechanism of action of (3-(Phenylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure-activity relationship (SAR) studies conducted.

Comparison with Similar Compounds

Similar Compounds

    (3-(Phenylsulfonyl)pyrrolidin-1-yl)(furan-3-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.

    (3-(Phenylsulfonyl)pyrrolidin-1-yl)(pyridin-3-yl)methanone: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

(3-(Phenylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyridine rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.

Properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c17-15(12-7-9-20-11-12)16-8-6-14(10-16)21(18,19)13-4-2-1-3-5-13/h1-5,7,9,11,14H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOATXOKPEPLKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.